molecular formula C8H10BrClN2O B6645816 1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol

1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol

Cat. No.: B6645816
M. Wt: 265.53 g/mol
InChI Key: JISMGQPPHBAWRU-UHFFFAOYSA-N
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Description

1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol is a chemical compound that features a pyridine ring substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol typically involves the reaction of 3-bromo-5-chloropyridine with an appropriate amine and alcohol. One common method is to react 3-bromo-5-chloropyridine with 2-amino-1-propanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets. The bromine and chlorine atoms on the pyridine ring can participate in halogen bonding, which can enhance the binding affinity to target proteins. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects[4][4].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol is unique due to the presence of both a hydroxyl group and an amino group attached to the pyridine ring.

Properties

IUPAC Name

1-[(3-bromo-5-chloropyridin-2-yl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrClN2O/c1-5(13)3-11-8-7(9)2-6(10)4-12-8/h2,4-5,13H,3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISMGQPPHBAWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=C(C=C(C=N1)Cl)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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